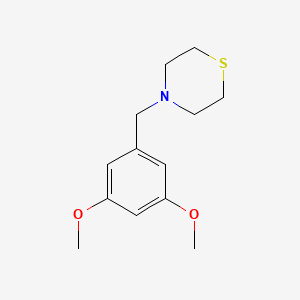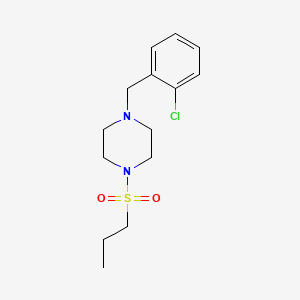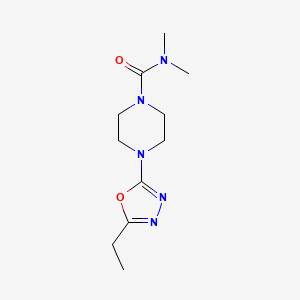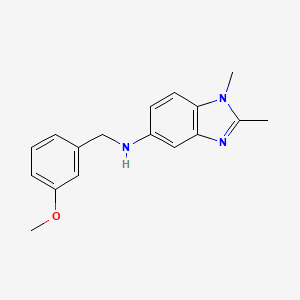![molecular formula C14H18BrNO2 B5664978 1-[(2-bromophenoxy)acetyl]azepane](/img/structure/B5664978.png)
1-[(2-bromophenoxy)acetyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to “1-[(2-bromophenoxy)acetyl]azepane” can involve various chemical reactions. For instance, compounds involving azepane as a starting material can be transformed through reactions with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines with good selectivity, followed by further quaternization reactions to yield azepanium salts (Belhocine et al., 2011). Additionally, a novel N-bromosuccinimide induced aminocyclization-aziridine ring expansion cascade has been reported to produce substituted azepanes in good yields, showcasing the variety of synthetic routes available for such structures (Zhou & Yeung, 2014).
Molecular Structure Analysis
The molecular and crystal structure of related compounds can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated by the structural analysis of trans-azo benzene compounds (Karabıyık et al., 2009). These studies can reveal the periodic organization, potential barrier, and conformational details essential for understanding the molecular structure of related chemical entities.
Chemical Reactions and Properties
Chemical reactions involving azepane-related structures can include photolysis, thermolysis, and various substitution reactions. For example, the photolysis and thermolysis of phenyl azide in acetic acid have been studied to understand the chemical behavior and reaction pathways of related nitrogen-containing rings (Takeuchi & Koyama, 1982).
Physical Properties Analysis
The physical properties such as crystal structure, solubility, and molecular conformation of related compounds can significantly influence their chemical behavior and applications. Research such as the analysis of the crystal structure of 1,4-Bis(p-bromophenoxy) butane provides insights into the conformation and physical characteristics of similar brominated compounds (Ishikawa et al., 1971).
Chemical Properties Analysis
The chemical properties of related compounds, such as reactivity, stability, and interaction with other molecules, can be elucidated through detailed chemical studies. For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) has been analyzed to understand the mechanisms of brominated flame retardants, which can provide valuable information on the chemical properties of brominated compounds (Altarawneh & Dlugogorski, 2014).
properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-bromophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-12-7-3-4-8-13(12)18-11-14(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMBTJFMBZNSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664922.png)

![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)


![(1S*,5R*)-6-[3-(3-methoxyphenyl)propanoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5664963.png)
![1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide](/img/structure/B5664970.png)

![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)

![2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5665010.png)